5-(3-methoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide
Overview
Description
5-(3-methoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.15354051 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Synthetic Approaches
Compounds similar to the specified chemical have been synthesized through various chemical reactions, showcasing the synthetic versatility of pyrazole and isoxazole derivatives. For instance, Hassan et al. (2014) detailed the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, highlighting methodologies that could potentially apply to the synthesis of the specified compound (Hassan, Hafez, & Osman, 2014).
Characterization Techniques
The synthesized compounds are characterized using a variety of techniques such as IR, MS, 1H-NMR, and 13C-NMR, essential for confirming the structure and purity of such complex molecules (Hassan, Hafez, & Osman, 2014).
Biological Activities
Cytotoxic Activities
Research on structurally related compounds has explored their cytotoxic activities against various cancer cell lines. For example, Hassan et al. (2015) investigated the cytotoxicity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, suggesting potential anticancer applications for compounds with similar structures (Hassan et al., 2015).
Antimicrobial and Antifungal Activities
Derivatives of pyrazol-5-amine, such as those synthesized by Raju et al. (2010), have shown potent antimicrobial activities, indicating the potential of such molecules in developing new antimicrobial agents (Raju et al., 2010).
Properties
IUPAC Name |
5-(3-methoxyphenyl)-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-15-6-3-4-7-17(15)13-26-14-18(12-23-26)24-22(27)20-11-21(29-25-20)16-8-5-9-19(10-16)28-2/h3-12,14H,13H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRFGXOJUDIDBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=NOC(=C3)C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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